Birinapant Exhibits >45-Fold Higher Binding Affinity for cIAP1 Compared to XIAP, a Selectivity Profile Distinct from Monovalent Comparators
Birinapant demonstrates pronounced selectivity for cIAP1 over XIAP with Kd values of <1 nM and 45 nM, respectively, representing a >45-fold affinity difference [1]. In contrast, the monovalent SMAC mimetic AT-406 (Debio 1143/Xevinapant) exhibits a more balanced binding profile with Ki values of 1.9 nM for cIAP1 and 66.4 nM for XIAP, a ~35-fold difference [2]. GDC-0152 shows an even narrower selectivity window with Ki values of 17 nM for cIAP1 and 28 nM for XIAP, a ~1.6-fold difference [3]. The pronounced cIAP1 preference of birinapant is characteristic of bivalent SMAC mimetics and may influence target degradation kinetics and downstream signaling outcomes in cIAP1-dependent tumor contexts.
| Evidence Dimension | Binding affinity to cIAP1 and XIAP BIR3 domains |
|---|---|
| Target Compound Data | cIAP1 Kd <1 nM; XIAP Kd = 45 nM |
| Comparator Or Baseline | AT-406: cIAP1 Ki = 1.9 nM, XIAP Ki = 66.4 nM; GDC-0152: cIAP1 Ki = 17 nM, XIAP Ki = 28 nM |
| Quantified Difference | Birinapant: >45-fold cIAP1/XIAP ratio; AT-406: ~35-fold; GDC-0152: ~1.6-fold |
| Conditions | Fluorescence polarization competition assay using isolated BIR3 domains of IAP proteins |
Why This Matters
The pronounced cIAP1 selectivity profile may be relevant for researchers studying cIAP1-driven tumor models where XIAP sparing could affect therapeutic index or resistance mechanisms.
- [1] Bai L, Smith DC, Wang S. Small-molecule SMAC mimetics as new cancer therapeutics. Pharmacol Ther. 2014;144(1):82-95. Table 1. View Source
- [2] Cai Q, Sun H, Peng Y, et al. A potent and orally active antagonist (SM-406/AT-406) of multiple inhibitor of apoptosis proteins (IAPs) in clinical development for cancer treatment. J Med Chem. 2011;54(8):2714-2726. View Source
- [3] Flygare JA, Beresini M, Budha N, et al. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (GDC-0152). J Med Chem. 2012;55(9):4101-4113. View Source
